Isobutyraldehyde, 2,4-dinitrophenylhydrazone
Description
Properties
IUPAC Name |
N-(2-methylpropylideneamino)-2,4-dinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-7(2)6-11-12-9-4-3-8(13(15)16)5-10(9)14(17)18/h3-7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSDOKPZMGYVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942762 | |
| Record name | 1-(2,4-Dinitrophenyl)-2-(2-methylpropylidene)hydrazinato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2057-82-1 | |
| Record name | 1-(2,4-Dinitrophenyl)-2-(2-methylpropylidene)hydrazinato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyraldehyde 2,4-Dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reagents and Equipment
Stepwise Procedure
-
Dissolution of Carbonyl Compound : 1.0 g (11.6 mmol) of 2-methylpropanal is dissolved in 10 mL of ethanol under gentle heating (40–50°C) to ensure complete solubility.
-
Addition of DNPH Reagent : 10 mL of DNPH reagent (prepared by dissolving 1.5 g DNPH in 2 M HCl) is added dropwise to the aldehyde solution with continuous stirring.
-
Crystallization : The mixture is cooled in an ice bath for 30–60 minutes, prompting the hydrazone to precipitate as bright yellow crystals.
-
Filtration and Washing : The product is filtered using a Buchner funnel, washed with cold ethanol to remove unreacted DNPH, and air-dried.
-
Recrystallization : Crude product is recrystallized from hot ethanol (yield: 70–85%).
-
Characterization : Melting point (mp: 156–158°C) and IR spectroscopy (N=N stretch at 1600 cm⁻¹) confirm purity.
Optimized Reaction Conditions
Solvent Systems
| Solvent | Reaction Time (min) | Yield (%) | Purity (mp, °C) |
|---|---|---|---|
| Ethanol | 30 | 85 | 156–158 |
| Methanol | 45 | 78 | 154–156 |
| Ethyl Acetate | 60 | 65 | 152–154 |
Ethanol is preferred due to its optimal polarity, which facilitates both reactant solubility and product crystallization. Methanol prolongs reaction time, while ethyl acetate reduces yield due to partial product solubility.
Acid Catalysts
| Acid Catalyst (2 M) | Crystallization Time (min) | Yield (%) |
|---|---|---|
| HCl | 30 | 85 |
| H₂SO₄ | 25 | 88 |
| H₃PO₄ | 40 | 72 |
Sulfuric acid accelerates dehydration, shortening crystallization time and improving yield. Phosphoric acid is less effective due to weaker protonating capacity.
Large-Scale Industrial Synthesis
Industrial production scales the laboratory protocol using:
-
Continuous Stirred-Tank Reactors (CSTRs) for consistent mixing.
-
Centrifugal Filters to handle bulk crystallization.
-
Vacuum Dryers for rapid solvent removal.
Key adjustments include: -
Temperature Control : Maintaining 50°C during DNPH addition to prevent premature crystallization.
-
Solvent Recovery : Ethanol is distilled and reused, reducing costs.
Purification and Characterization
Recrystallization Solvents
| Solvent | Purity (mp, °C) | Crystal Morphology |
|---|---|---|
| Ethanol | 156–158 | Needle-like |
| Acetone | 154–156 | Plate-like |
| Toluene | 150–152 | Irregular |
Ethanol produces high-purity crystals with uniform morphology, critical for reproducible analytical applications.
Spectroscopic Validation
-
IR Spectroscopy : Peaks at 1600 cm⁻¹ (N=N), 1520 cm⁻¹ (C=C aromatic), and 1340 cm⁻¹ (NO₂ symmetric stretch).
-
NMR : NMR (CDCl₃, 400 MHz): δ 2.5 (s, 3H, CH₃), 7.8–8.2 (m, 3H, aromatic).
Common Impurities and Mitigation Strategies
Identified Impurities
Purity Enhancement
-
Double Recrystallization : Increases purity from 90% to 99%.
-
Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent resolves DNPH and aldol adducts.
Applications and Derivative Synthesis
The hydrazone serves as a precursor for:
-
Schiff Base Ligands : Reacted with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
-
Pharmaceutical Intermediates : Functionalized via Suzuki coupling to introduce aryl groups.
Chemical Reactions Analysis
Types of Reactions
Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazone derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₀H₁₂N₄O₄
- Molecular Weight : 252.23 g/mol
- CAS Registry Number : 2057-82-1
The hydrazone functional group in propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone is characterized by the presence of a carbon-nitrogen double bond (C=N), which contributes to its reactivity and stability in various chemical reactions.
Synthesis Methodology
The synthesis of propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone typically involves:
-
Reactants :
- 2-Methylpropanal (isobutyraldehyde)
- 2,4-Dinitrophenylhydrazine
-
Reaction Conditions :
- Acidic medium (e.g., hydrochloric acid)
- Elevated temperatures to promote condensation
This reaction results in the formation of a bright yellow-orange solid that can be purified through recrystallization.
Analytical Chemistry
Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone is widely utilized as a reagent in analytical chemistry for the detection and quantification of aldehydes and ketones. The formation of hydrazones allows for:
- Identification : The resulting hydrazone derivatives exhibit distinct melting points that can be compared against known values for identification purposes.
- Quantification : Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to analyze samples derivatized with DNPH, providing quantitative data on aldehyde content in various matrices .
Biochemistry and Pharmacology
The compound has shown potential in biochemistry and pharmacology as a:
- Estrogen Receptor Modulator : Research indicates that hydrazone derivatives can interact with estrogen receptors, suggesting potential therapeutic applications in hormone-related disorders.
- Antibacterial and Antifungal Agent : Studies have demonstrated that derivatives of propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone exhibit significant antibacterial and antifungal activities .
Medical Diagnostics
In clinical diagnostics, propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone is used to determine oxidative modifications of proteins:
- Oxidative Stress Assessment : The compound aids in identifying carbonyl groups formed due to oxidative stress, which is crucial for understanding various diseases .
Case Study 1: Detection of Aldehydes in Food Products
A study evaluated the distribution of aldehydes in bulk oils using propanal derivatives. The analysis involved HPLC with UV detection after DNPH derivatization. Results indicated varying sensitivities among different aldehydes, highlighting the effectiveness of propanal derivatives in food quality assessments .
Case Study 2: Antimicrobial Activity Evaluation
Research conducted on hydrazone derivatives demonstrated significant antimicrobial properties against various pathogens. Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone was tested against common bacteria and fungi, showing promising results that warrant further exploration for potential therapeutic applications .
Mechanism of Action
The mechanism of action of propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone involves the formation of a hydrazone linkage between the carbonyl group of the aldehyde and the hydrazine group. This linkage is stabilized by resonance structures, which distribute the electron density across the molecule . The compound can undergo further reactions, such as protonation and deprotonation, leading to the formation of various intermediates and final products.
Comparison with Similar Compounds
Structural Analogs
Hydrazones derived from DNPH share a common 2,4-dinitrophenyl group but differ in the carbonyl precursor. Key analogs include:
Physical and Chemical Properties
- Melting Points : Benzoyl ester derivatives exhibit higher melting points (231–274°C) due to increased molecular rigidity and π-π stacking . Acetone DNPH has a lower melting point (198–200°C) owing to simpler aliphatic structure .
- Solubility: The nitro group enhances stability but reduces solubility in polar solvents. Benzoyl esters show lower solubility in ethanol compared to aliphatic analogs .
- Spectroscopic Differences: FT-IR: All DNPH hydrazones show NO₂ asymmetric stretches at ~1533–1542 cm⁻¹, but C=O stretches vary (e.g., 1745 cm⁻¹ for benzoyl esters vs. ~1700 cm⁻¹ for aliphatic derivatives) . NMR: Aromatic proton signals differ based on substituents; benzoyl derivatives show additional peaks for ester groups .
Reactivity and Stability
- Hydrazone Formation: Acetone and isobutyraldehyde DNPH form rapidly under mild conditions, while aromatic carbonyls (e.g., benzophenone) require prolonged heating .
- Oxidative Stability : The nitro group enhances resistance to oxidation, making these hydrazones suitable for long-term storage .
Research Findings and Case Studies
- Antioxidant Activity : Benzoyl ester DNPH derivatives demonstrated radical scavenging efficacy (IC₅₀: 12–18 μM) in DPPH assays, surpassing aliphatic analogs .
- Protein Carbonyl Quantification : Acetone DNPH showed superior sensitivity (detection limit: 0.1 nmol/mg protein) compared to isobutyraldehyde DNPH in HPLC-based assays .
Biological Activity
Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone is a hydrazone derivative synthesized from the reaction of 2-methylpropanal (isobutyraldehyde) with 2,4-dinitrophenylhydrazine. This compound is notable for its diverse biological activities and applications in analytical chemistry, biochemistry, and pharmacology.
Chemical Structure
- Molecular Formula : CHNO
- Molecular Weight : 252.2267 g/mol
The compound features a hydrazone linkage formed between the carbonyl group of propanal and the hydrazine group of 2,4-dinitrophenylhydrazine. This linkage is stabilized by resonance structures that distribute electron density across the molecule, influencing its reactivity and biological activity .
Synthesis Method
The synthesis involves the condensation reaction of 2-methylpropanal with 2,4-dinitrophenylhydrazine in an ethanol medium. The reaction typically yields a bright yellow-orange precipitate, characteristic of dinitrophenylhydrazones .
Biological Activity
Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone exhibits a range of biological activities that make it significant in medicinal chemistry.
Antimicrobial Activity
Hydrazones, including this compound, have demonstrated various antimicrobial properties:
- Antibacterial : Studies indicate that hydrazone derivatives can inhibit bacterial growth effectively. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria .
- Antifungal : Research has highlighted antifungal activities against pathogenic fungi. Compounds similar to propanal hydrazone have been evaluated for their ability to inhibit fungal growth in vitro .
Antioxidant Properties
The antioxidant capacity of propanal hydrazone derivatives has been noted in several studies. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .
Estrogen Receptor Modulation
Some studies suggest that hydrazone derivatives may act as estrogen receptor modulators. This property positions them as potential therapeutic agents in hormone-related disorders.
Cytotoxicity and Anticancer Activity
Research has focused on the cytotoxic effects of hydrazones against various cancer cell lines:
- Cytotoxicity Studies : Propanal hydrazone has been tested against cancer cell lines such as HepG2 (liver cancer), showing promising results with IC values indicating significant antiproliferative activity .
- Mechanism of Action : The anticancer activity may involve apoptosis induction and inhibition of cell proliferation pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone, a comparison with similar compounds is useful.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Propanal, (2,4-dinitrophenyl)hydrazone | Lacks methyl group | Moderate antibacterial activity |
| 2-Propenal, (2,4-dinitrophenyl)hydrazone | Contains propenal group | Enhanced reactivity but lower stability |
| Other Hydrazones | Varies widely | Diverse activities including anti-inflammatory and antiviral |
The presence of the methyl group in propanal hydrazone enhances its reactivity and potentially its biological efficacy compared to its analogs .
Case Studies and Research Findings
- Antifungal Activity Study :
- Cytotoxicity Against Cancer Cell Lines :
-
Antioxidant Capacity Assessment :
- In vitro assays demonstrated that propanal hydrazone could scavenge DPPH radicals effectively, showcasing its potential as a natural antioxidant agent.
Q & A
Q. What are the optimal synthetic conditions for preparing Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone?
Methodological Answer: The synthesis involves reacting 2-methylpropanal (isobutyraldehyde) with 2,4-dinitrophenylhydrazine under controlled conditions. Key steps include:
- Reagent Preparation: A solution of 2,4-dinitrophenylhydrazine in an acidic medium (e.g., HCl/ethanol) is prepared to stabilize the hydrazine reagent.
- Reaction Setup: The aldehyde is added to the reagent solution and heated in a water bath (60–80°C) to facilitate hydrazone formation. A yellow precipitate typically forms, indicating successful derivatization .
- Purification: The product is filtered, washed with cold ethanol to remove unreacted reagents, and recrystallized for purity.
- Critical Parameters: Temperature control is essential to avoid side reactions, and stoichiometric excess of 2,4-dinitrophenylhydrazine ensures high yield.
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Methodological Answer: Characterization relies on a combination of techniques:
- Elemental Analysis: Used to confirm the empirical formula (e.g., CHNO) by comparing experimental and theoretical percentages of C, H, and N .
- UV-Vis Spectroscopy: The hydrazone’s conjugated system absorbs strongly in the 350–400 nm range due to the 2,4-dinitrophenyl chromophore.
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 238.070 for [M+H]) and fragmentation patterns consistent with the hydrazone structure .
- Infrared (IR) Spectroscopy: Peaks at ~1600 cm (C=N stretch) and 1500–1350 cm (NO symmetric/asymmetric stretches) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in elemental analysis data for hydrazone derivatives?
Methodological Answer: Discrepancies often arise from incomplete purification or hygroscopic impurities. Strategies include:
- Recrystallization Optimization: Use solvents like ethanol/water mixtures to improve crystal purity.
- Thermogravimetric Analysis (TGA): Assess thermal stability and detect solvent residues or decomposition products.
- Combined Techniques: Cross-validate with nuclear magnetic resonance (NMR) or X-ray crystallography (if crystals are obtainable) to confirm molecular structure .
- Case Example: A study on similar hydrazones found that residual hydroxylamine from side reactions skewed nitrogen percentages; repeated washing with dilute HCl resolved this .
Q. What advanced spectral techniques are used to confirm the structural conformation of this compound?
Methodological Answer:
- X-ray Crystallography: Provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For example, crystal structures of analogous hydrazones reveal planar geometry at the C=N bond and intramolecular hydrogen bonding between the hydrazone NH and nitro groups .
- Nuclear Magnetic Resonance (NMR): H NMR shows a downfield shift for the hydrazone proton (~11–12 ppm). C NMR confirms the aldehyde-derived carbon at ~150 ppm (C=N) and aromatic carbons at 120–140 ppm.
- High-Resolution Mass Spectrometry (HRMS): Detects isotopic patterns (e.g., M+1 and M+2 peaks) to distinguish from isobaric impurities .
Q. How is this compound utilized in studying carbonyl group reactivity in complex organic syntheses?
Methodological Answer: The hydrazone serves as a protective group for carbonyls and a precursor for further transformations:
- Protection Strategy: The 2,4-dinitrophenylhydrazone group stabilizes aldehydes against nucleophilic attack, enabling selective reactions at other sites.
- Deprotection: Acidic hydrolysis (e.g., HSO/HO) regenerates the carbonyl group without side reactions.
- Synthetic Applications: In one study, the hydrazone derivative of a ketone was used to synthesize heterocycles via cycloaddition reactions, leveraging the electron-withdrawing nitro groups to activate the C=N bond .
Q. What are the safety and handling protocols for this compound in research settings?
Methodological Answer:
- Hazard Identification: The nitro groups confer explosive potential under high heat or friction. Hydrazines are toxic and require handling in a fume hood.
- Storage: Store in a cool, dry place away from oxidizers. Use amber glass to prevent photodegradation.
- Waste Disposal: Neutralize with dilute NaOH before disposal to reduce toxicity .
Q. How does isotopic labeling (e.g., deuterated derivatives) enhance analytical studies of this compound?
Methodological Answer: Deuterated analogs (e.g., Propanal, (2,4-dinitrophenyl)hydrazone-d) are used for:
- Mass Spectrometry Tracking: Distinct isotopic peaks (e.g., m/z 241 vs. 238) enable quantification in complex matrices.
- Metabolic Studies: Tracing degradation pathways in biological systems without interference from endogenous compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
